Procianidina B1

Descripción general

Descripción

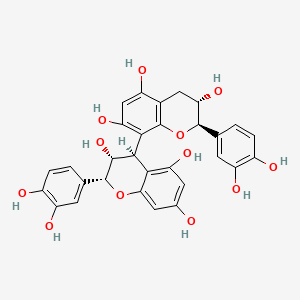

La prociandina B1 es un flavonoide dimérico de origen natural, específicamente un tipo de procianidina. Está compuesta por dos unidades de flavan-3-ol, catequina y epicatequina, unidas por un enlace 4→8. Este compuesto se encuentra en diversas plantas, como el Cinnamomum verum (canela de Ceilán), Uncaria guianensis (uña de gato), Vitis vinifera (vid común) y melocotones . La prociandina B1 es conocida por sus potentes propiedades antioxidantes y ha sido objeto de una amplia investigación debido a sus posibles beneficios para la salud.

Aplicaciones Científicas De Investigación

La prociandina B1 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La prociandina B1 ejerce sus efectos principalmente a través de su actividad antioxidante. Puede eliminar radicales libres y quelar iones metálicos, previniendo así el daño oxidativo a las células y los tejidos . El compuesto interactúa con diversos objetivos moleculares, incluyendo enzimas implicadas en las vías de estrés oxidativo, como la tirosinasa . Al inhibir estas enzimas, la prociandina B1 ayuda a mantener la homeostasis celular y proteger contra el daño oxidativo.

Análisis Bioquímico

Biochemical Properties

Procyanidin B1 interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit the Kv10.1 channel in a concentration-dependent manner, showing negligible effects on other potassium channels . This interaction with the Kv10.1 channel suggests a potential role in regulating cellular excitability.

Cellular Effects

Procyanidin B1 has been shown to have various effects on cells. For instance, it has been found to protect human pulmonary alveolar epithelial cells (HPAEpiCs) from lipopolysaccharide-mediated inflammation damage by modulating the eNOS/NO/cGMP pathway . It also has been reported to inhibit the proliferation of HeLa S3 cells .

Molecular Mechanism

The molecular mechanism of Procyanidin B1 involves interactions at the molecular level. It has been suggested that Procyanidin B1 can be converted into procyanidin A1 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . This conversion could potentially influence its interactions with other biomolecules and its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, Procyanidin B1 has shown to have temporal effects. For instance, it has been found to reduce the level of oxidative stress during the in vitro development of somatic cell nuclear transfer (SCNT) embryos by decreasing the level of reactive oxygen species (ROS) and increasing the level of glutathione (GSH) and mitochondrial membrane potential (MMP) .

Dosage Effects in Animal Models

In animal models, the effects of Procyanidin B1 have been observed to vary with different dosages. For example, varying concentrations of Procyanidin B1 (50, 100, 150, or 200 μM) enhanced LPS-mediated HPAEpiCs activity, proliferation, and eNOS expression, while reducing apoptosis .

Metabolic Pathways

Procyanidin B1 is involved in several metabolic pathways. It is believed that Procyanidin B1 can be metabolized through three pathways: the flavan bond breaks, the lower structure forms catechins, and the catechins further open the C ring to form catechins .

Transport and Distribution

It is known that only a small fraction of ingested Procyanidins are absorbed in the small intestine, with the majority undergoing microbiota modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La prociandina B1 puede sintetizarse mediante el acoplamiento oxidativo de la catequina y la epicatequina. Un método común implica el uso de iniciadores de radicales como el 1,1-difenil-2-picrilhidrazilo (DPPH) en condiciones neutras . La reacción normalmente requiere un control cuidadoso de la temperatura y el pH para garantizar la formación del dímero deseado.

Métodos de producción industrial: La producción industrial de prociandina B1 a menudo implica la extracción de fuentes naturales. El proceso de extracción incluye la extracción con disolventes utilizando metanol, acetona o etanol, seguido de pasos de purificación como la cromatografía en columna. La elección del disolvente y las condiciones de extracción puede afectar significativamente el rendimiento y la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La prociandina B1 experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución. Una reacción notable es su conversión a procianidina A1 mediante oxidación radicalaria utilizando radicales DPPH .

Reactivos y condiciones comunes:

Oxidación: Radicales DPPH en condiciones neutras.

Reducción: Agentes reductores comunes como el borohidruro de sodio.

Sustitución: Reacciones que involucran nucleófilos como grupos hidroxilo.

Productos principales:

Oxidación: Procianidina A1.

Reducción: Formas reducidas de procianidina B1 con grupos hidroxilo alterados.

Sustitución: Derivados con grupos hidroxilo sustituidos.

Comparación Con Compuestos Similares

La prociandina B1 forma parte de una gran familia de procianidinas, que incluye otros dímeros como la procianidina B2, B3 y B4 . Estos compuestos comparten estructuras similares, pero difieren en los enlaces específicos entre las unidades de flavan-3-ol. Por ejemplo, la procianidina B2 tiene un enlace 4→6 en lugar del enlace 4→8 que se encuentra en la procianidina B1 . Esta variación estructural puede influir en sus actividades biológicas e interacciones con otras moléculas. La this compound es única en sus propiedades antioxidantes específicas y su capacidad para modular las actividades enzimáticas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-UKWJTHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030238 | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20315-25-7 | |

| Record name | Procyanidin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 - 232 °C | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the key mechanisms behind Procyanidin B1's neuroprotective effects?

A1: Research suggests that Procyanidin B1 exhibits neuroprotective effects through several mechanisms:

- Antioxidant Activity: Procyanidin B1 acts as a potent antioxidant, effectively scavenging reactive oxygen species (ROS) like hydroxyl radicals, superoxide anions, and singlet oxygen. [] This scavenging ability helps protect cells from oxidative damage, a key factor in neurodegenerative diseases. [, , , ]

- Nrf2/ARE Pathway Upregulation: Studies indicate that Procyanidin B1 can upregulate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. [, ] This pathway activation leads to increased expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD), bolstering the cell's antioxidant defenses. [, , ]

- Mitochondrial Protection: Procyanidin B1 may also contribute to neuroprotection by preserving mitochondrial membrane potential (Δψm), which is vital for cellular energy production and overall cell survival. []

Q2: How does the degree of polymerization of procyanidins affect their neuroprotective activity?

A2: Studies comparing the neuroprotective effects of procyanidin monomers, dimers, and trimers suggest a positive correlation between the degree of polymerization and neuroprotective activity. The procyanidin trimer, Procyanidin C1, consistently demonstrated greater neuroprotective effects compared to dimers or monomers in both cellular and zebrafish models of neurodegeneration. [, ] This suggests that larger procyanidins may possess enhanced ability to scavenge free radicals, modulate signaling pathways, and protect neuronal cells from damage. [, ]

Q3: What is the role of Procyanidin B1 in mitigating oxidative stress during in vitro maturation of pig oocytes?

A3: Supplementation of in vitro maturation (IVM) media with Procyanidin B1 has been shown to improve the quality of pig oocytes and promote embryo development by reducing oxidative stress. [] This positive effect is attributed to:

- Decreased ROS Production: Procyanidin B1 effectively scavenges ROS, thereby minimizing oxidative damage to oocytes and surrounding cumulus cells. []

- Enhanced Antioxidant Defenses: Procyanidin B1 increases intracellular glutathione (GSH) levels, a crucial antioxidant that protects cells from oxidative damage. []

- Improved Mitochondrial Function: Procyanidin B1 helps maintain mitochondrial membrane potential, ensuring proper energy production and reducing the risk of apoptosis in oocytes. []

Q4: What is the molecular structure of Procyanidin B1?

A4: Procyanidin B1 is a dimer composed of two flavan-3-ol units, (-)-epicatechin and (+)-catechin, linked through a B-type bond. Its chemical structure is characterized by two flavan-3-ol units linked by a single bond between the 4-position of one unit and the 8-position of the other.

Q5: How is Procyanidin B1 identified and quantified in plant materials and biological samples?

A5: Several analytical techniques are employed for the identification and quantification of Procyanidin B1:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate and quantify Procyanidin B1 in complex mixtures like plant extracts or biological samples. Different detection methods can be coupled with HPLC, including diode-array detection (DAD) for quantification based on UV-Vis absorbance and mass spectrometry (MS) for unambiguous identification and highly sensitive quantification. [, , , , , ]

- Ultra-High Performance Liquid Chromatography (UHPLC): Similar to HPLC but operating at higher pressures, UHPLC offers improved resolution and sensitivity for analyzing Procyanidin B1, especially in complex matrices. [, ]

- Mass Spectrometry (MS): This technique is particularly useful for the structural characterization of Procyanidin B1 and its metabolites. Different MS techniques, including triple-quadrupole MS and time-of-flight MS, can be employed to determine the molecular weight, fragmentation pattern, and structural isomers of Procyanidin B1. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and stereochemistry of Procyanidin B1. 1H NMR and 13C NMR spectra are commonly used to confirm the identity and purity of isolated Procyanidin B1. [, ]

Q6: What is the significance of identifying Procyanidin B1 and other phenolic compounds in agroindustrial residues?

A6: Identifying and characterizing Procyanidin B1 and other phenolic compounds in agroindustrial residues is crucial for several reasons:

- Waste Valorization: Agroindustrial residues often contain significant amounts of valuable bioactive compounds like Procyanidin B1, representing an untapped resource. [, ] Characterizing these compounds enables their potential extraction and utilization, adding value to waste streams and promoting a circular economy.

- Functional Food Ingredients: Phenolic compounds, including Procyanidin B1, possess various health-promoting properties, making them suitable for development into functional food ingredients or nutraceuticals. [, ]

- Source of Natural Antioxidants: Procyanidin B1's strong antioxidant activity makes it a potential alternative to synthetic antioxidants in food preservation and other applications. [, ]

Q7: How does the stability of Procyanidin B1 vary under different processing conditions?

A7: The stability of Procyanidin B1 is influenced by various factors, including temperature, pH, and the presence of other compounds:

- Thermal Degradation: High temperatures, particularly during roasting, can lead to the degradation of Procyanidin B1. Studies on cocoa beans showed a decrease in Procyanidin B1 content with increasing roasting temperature and time. []

Q8: How can processing methods be optimized to preserve Procyanidin B1 content in food products?

A8: Several strategies can be employed to minimize Procyanidin B1 degradation during food processing:

- Controlled Roasting Conditions: Optimizing roasting time and temperature can help preserve Procyanidin B1 content in cocoa beans and other roasted products. []

- Mild Extraction Techniques: Employing mild extraction methods, such as using lower temperatures and shorter extraction times, can prevent Procyanidin B1 degradation. [, , ]

Q9: What is known about the absorption and metabolism of Procyanidin B1 in humans?

A9: Research on the pharmacokinetics of Procyanidin B1 suggests:

- Microbial Metabolism: The gut microbiota plays a crucial role in metabolizing Procyanidin B1 into smaller phenolic acids and other metabolites. [] These metabolites may contribute to the observed health benefits of Procyanidin B1.

- Detection in Serum: Despite limited absorption, Procyanidin B1 has been detected in human serum after the consumption of proanthocyanidin-rich grape seed extract, suggesting that some degree of absorption and/or enterohepatic circulation may occur. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.